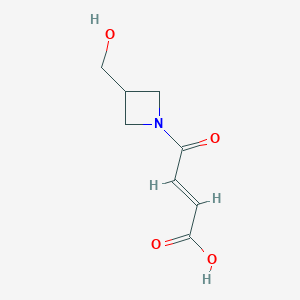
(E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
“1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It appears as a yellow oil .
Molecular Structure Analysis
The molecular structure of “1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one” can be represented by the SMILES notation:CC(=O)N1CC(CO)C1 . Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 281.8±13.0 °C and a predicted density of 1.154±0.06 g/cm3 . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Neuroprotective Agent Synthesis
A study by Drysdale et al. (2000) described the synthesis and structure-activity relationship of a series of compounds, including 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase. These compounds were identified as the most potent inhibitors of this enzyme to date, with specific derivatives preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages, indicating potential neuroprotective benefits Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents.
Antibacterial Compound Development
El-Hashash et al. (2015) reported the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for synthesizing a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds, prepared under Aza–Michael addition conditions, were further modified to produce novel heterocycles, with antibacterial activity evaluations indicating their potential as antibacterial agents Synthesis of Novel Heterocyclic Compounds with Expected Antibacterial Activities from 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is the low fidelity DNA polymerase Theta (Pol) . This enzyme plays a crucial role in DNA repair and replication, particularly in BRCA-deficient tumors .
Mode of Action
This compound acts as an inhibitor of DNA polymerase Theta . By binding to this enzyme, it prevents the enzyme from performing its function in DNA repair and replication. This leads to a synthetic-lethal antitumor strategy in BRCA-deficient tumors .
Biochemical Pathways
The inhibition of DNA polymerase Theta affects the DNA repair pathway, particularly in BRCA-deficient cells . This leads to an accumulation of DNA damage in these cells, resulting in cell death and a reduction in tumor growth .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable . The compound exhibits significant antiproliferative properties in DNA repair-compromised cells . .
Result of Action
The result of the action of this compound is a significant reduction in the proliferation of DNA repair-compromised cells . This is due to the synthetic-lethal effect it has in BRCA-deficient tumors .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of BRCA deficiencies . .
Análisis Bioquímico
Biochemical Properties
(E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of low fidelity DNA polymerase Theta (Pol θ). This enzyme is involved in DNA repair processes, and its inhibition by this compound has been shown to be an effective antitumor strategy in BRCA-deficient tumors . The compound interacts with the enzyme by binding to its active site, thereby preventing the enzyme from performing its function. This interaction is highly specific and results in significant antiproliferative properties in DNA repair-compromised cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In DNA repair-compromised cells, the compound induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involved in DNA damage response and repair. The compound has been shown to downregulate the expression of genes involved in these pathways, leading to reduced cellular metabolism and increased sensitivity to DNA-damaging agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a specific mechanism of action. The compound binds to the active site of DNA polymerase Theta, inhibiting its activity and preventing DNA repair . This inhibition leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis. Additionally, the compound has been shown to modulate gene expression by downregulating the transcription of genes involved in DNA repair and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its antiproliferative properties and continues to induce cell cycle arrest and apoptosis in DNA repair-compromised cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis in BRCA-deficient tumors without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to DNA repair and cell survival. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Specifically, the compound inhibits DNA polymerase Theta, resulting in the accumulation of DNA damage and activation of apoptosis pathways . Additionally, the compound has been shown to affect the expression of genes involved in metabolic processes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed throughout the cytoplasm and nucleus . It has been shown to accumulate in DNA repair foci, where it exerts its inhibitory effects on DNA polymerase Theta . The compound’s distribution is influenced by its chemical properties, including its hydrophilicity and molecular weight .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA polymerase Theta and other DNA repair proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to the nucleus . Within the nucleus, the compound accumulates in DNA repair foci, where it inhibits DNA repair and induces apoptosis . The subcellular localization of the compound is critical for its function and effectiveness in inhibiting DNA repair .
Propiedades
IUPAC Name |
(E)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-5-6-3-9(4-6)7(11)1-2-8(12)13/h1-2,6,10H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZZIBYEIFNDJE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)



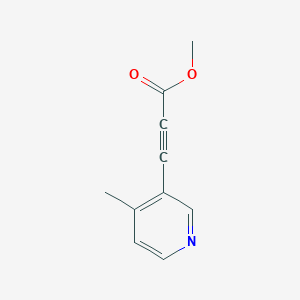
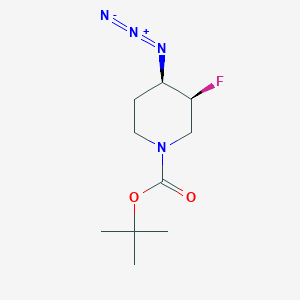
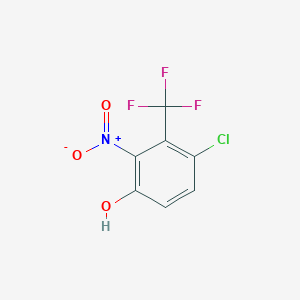
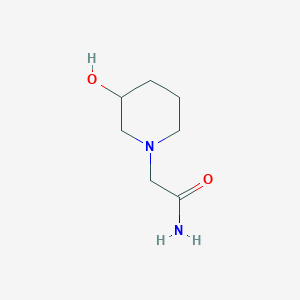
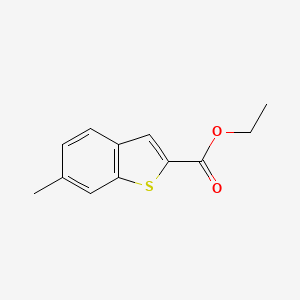
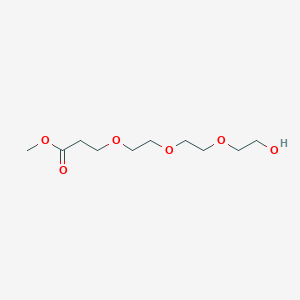

amine](/img/structure/B1488315.png)
